molecular formula C9H13NO3S2 B4847536 5-Methyl-2-(morpholin-4-ylsulfonyl)thiophene

5-Methyl-2-(morpholin-4-ylsulfonyl)thiophene

Cat. No.: B4847536
M. Wt: 247.3 g/mol
InChI Key: DUUXJAQLXUDPLK-UHFFFAOYSA-N
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Description

5-Methyl-2-(morpholin-4-ylsulfonyl)thiophene: is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a morpholin-4-ylsulfonyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 5-Methyl-2-(morpholin-4-ylsulfonyl)thiophene, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods: Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The choice of method depends on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(morpholin-4-ylsulfonyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(morpholin-4-ylsulfonyl)thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The thiophene ring’s aromaticity allows it to engage in π-π interactions, further modulating its effects .

Comparison with Similar Compounds

Comparison: 5-Methyl-2-(morpholin-4-ylsulfonyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(5-methylthiophen-2-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c1-8-2-3-9(14-8)15(11,12)10-4-6-13-7-5-10/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUXJAQLXUDPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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